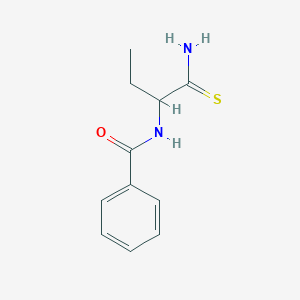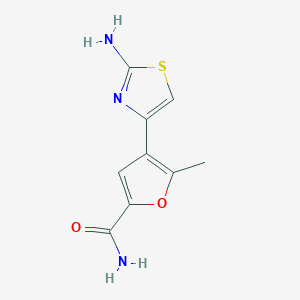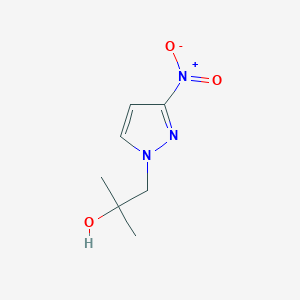
2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol
Descripción general
Descripción
2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol is a compound that features a pyrazole ring substituted with a nitro group and a hydroxyl group on a propan-2-ol backbone
Aplicaciones Científicas De Investigación
2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of materials with specific properties, such as catalysts and sensors.
Direcciones Futuras
The future research on “2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol” could focus on exploring its potential biological activities and developing efficient synthesis methods. Given the wide range of activities exhibited by pyrazole compounds, this compound could be a promising candidate for drug development .
Mecanismo De Acción
Target of Action
It is known that pyrazole derivatives, which include this compound, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .
Mode of Action
It is known that the nitro group in the pyrazole ring can participate in various reactions, potentially leading to the formation of reactive species that can interact with biological targets .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties can influence its bioavailability .
Result of Action
It is known that pyrazole derivatives can exhibit a range of biological activities, including antibacterial, anti-inflammatory, antitumor, and others .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the compound’s activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol typically involves the nitration of a pyrazole derivative followed by the introduction of the propan-2-ol moiety. One common method involves the reaction of 3-nitro-1H-pyrazole with 2-methylpropan-2-ol under acidic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used under basic conditions to substitute the hydroxyl group.
Major Products Formed
Oxidation: 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-one.
Reduction: 2-methyl-1-(3-amino-1H-pyrazol-1-yl)propan-2-ol.
Substitution: 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-halide.
Comparación Con Compuestos Similares
Similar Compounds
3-nitro-1H-pyrazole: A precursor in the synthesis of 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol.
2-methyl-1H-pyrazol-1-ylpropan-2-ol: Lacks the nitro group, resulting in different chemical and biological properties.
1-(3-nitro-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethanol backbone instead of propan-2-ol.
Uniqueness
This compound is unique due to the presence of both a nitro group and a hydroxyl group on a pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-methyl-1-(3-nitropyrazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-7(2,11)5-9-4-3-6(8-9)10(12)13/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRBOBSBHMHKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=CC(=N1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
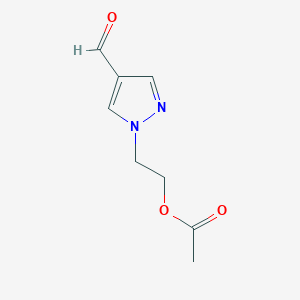
![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)
![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)
![Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate](/img/structure/B1525405.png)
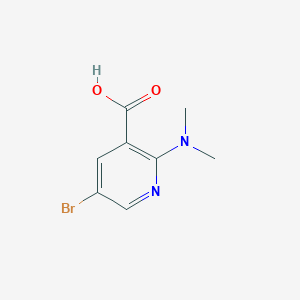
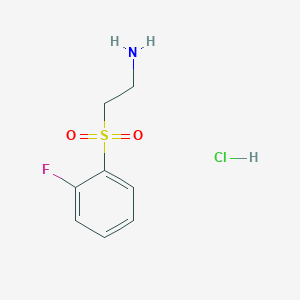
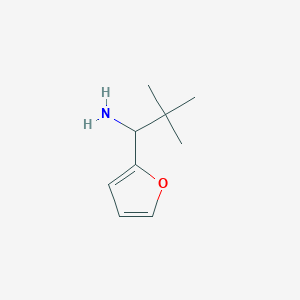
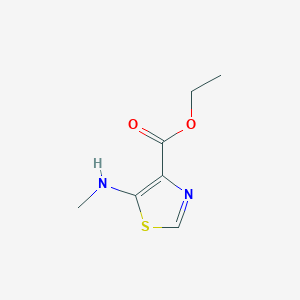
![(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol](/img/structure/B1525412.png)
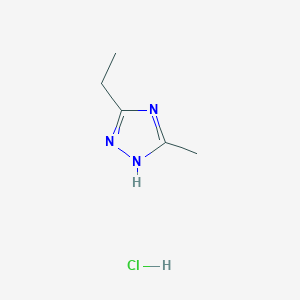
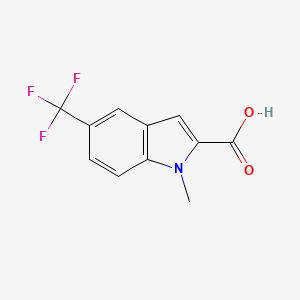
![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)
